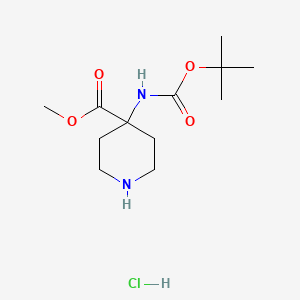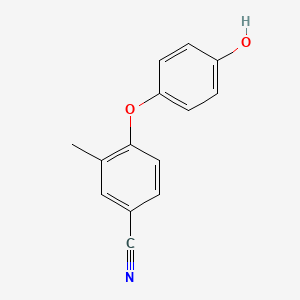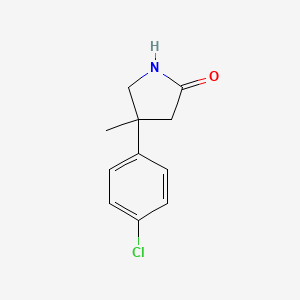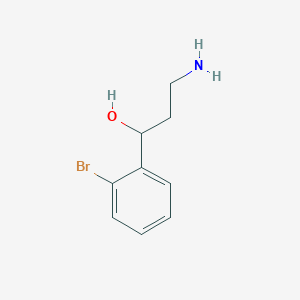
Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate hydrochloride
Vue d'ensemble
Description
“Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2241127-97-7 . It has a molecular weight of 308.81 and its IUPAC name is methyl 4-(((tert-butoxycarbonyl)amino)methyl)piperidine-4-carboxylate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2O4.ClH/c1-12(2,3)19-11(17)15-9-13(10(16)18-4)5-7-14-8-6-13;/h14H,5-9H2,1-4H3,(H,15,17);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound has a molecular weight of 308.81 . It is a powder at room temperature . The storage temperature is normal .Applications De Recherche Scientifique
Convenient Preparation of Protected Amino Acid Analog
A method for preparing an orthogonally protected amino acid analog of lysine, leveraging the tert-butoxycarbonyl group for protection, demonstrates the utility of such compounds in peptide synthesis and modification. This approach outlines the synthesis of 1-tert-butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)piperidine-4-carboxylic acid, showcasing the compound's relevance in creating disubstituted amino acids for advanced organic synthesis applications (Hammarström et al., 2005).
Development of Acetyl-CoA Carboxylase Inhibitors
In the pharmaceutical research domain, novel (4-piperidinyl)-piperazine derivatives were synthesized as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors. The fluorine substituted tert-butoxycarbonyl group was identified as a critical moiety for enhancing inhibitory activities, highlighting the compound's significance in developing treatments for conditions associated with fatty acid synthesis (Chonan et al., 2011).
Asymmetric Synthesis of Key Intermediates
Another application involves the asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for the synthesis of CP-690550, a potent protein kinase inhibitor. This synthesis route highlights the compound's role in creating pharmacologically active molecules through an efficient and potentially scalable process (Hao et al., 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate hydrochloride are currently unknown It’s possible that the compound could influence multiple pathways, given the complexity of biological systems
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment.
Analyse Biochimique
Biochemical Properties
Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds and other essential biochemical processes. The compound’s interaction with enzymes such as proteases and peptidases is vital for its role in biochemical synthesis. These interactions often involve the formation of covalent bonds between the compound and the active sites of the enzymes, leading to the formation of stable enzyme-substrate complexes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. Additionally, the compound can modulate gene expression by interacting with DNA and RNA molecules, influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and biochemical processes. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity, organ toxicity, and alterations in metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through hydrolysis, oxidation, and conjugation reactions, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester the compound, influencing its localization and distribution within tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This subcellular localization can influence the compound’s interactions with biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-11(2,3)18-10(16)14-12(9(15)17-4)5-7-13-8-6-12;/h13H,5-8H2,1-4H3,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSXDHAILALMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNCC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735007 | |
| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381947-68-7 | |
| Record name | 4-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1381947-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1455861.png)
![5,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1455863.png)




![Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B1455871.png)



![2-(4-Fluorophenylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1455877.png)

